4-ethoxy-N-[4-(4-ethoxybenzenesulfonamido)naphthalen-1-yl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-ethoxy-N-[4-[(4-ethoxyphenyl)sulfonylamino]naphthalen-1-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O6S2/c1-3-33-19-9-13-21(14-10-19)35(29,30)27-25-17-18-26(24-8-6-5-7-23(24)25)28-36(31,32)22-15-11-20(12-16-22)34-4-2/h5-18,27-28H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQLOWNGYDYVQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=C(C=C4)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-[4-(4-ethoxybenzenesulfonamido)naphthalen-1-yl]benzene-1-sulfonamide typically involves multi-step organic reactions. One common method involves the reaction of 4-ethoxybenzenesulfonyl chloride with 4-ethoxynaphthalen-1-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-[4-(4-ethoxybenzenesulfonamido)naphthalen-1-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to 4-ethoxy-N-[4-(4-ethoxybenzenesulfonamido)naphthalen-1-yl]benzene-1-sulfonamide exhibit significant antimicrobial activity. A study published in the Journal of Medicinal Chemistry highlighted that sulfonamide derivatives can inhibit bacterial growth by interfering with folic acid synthesis, a critical pathway for bacterial survival .
Anticancer Potential
The compound's structure suggests potential anticancer properties. According to findings from various studies, sulfonamide derivatives have been shown to induce apoptosis in cancer cells. For instance, a case study demonstrated that similar compounds selectively targeted cancer cell lines while sparing normal cells, indicating a promising therapeutic index .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of sulfonamide derivatives against various pathogens, including Escherichia coli and Staphylococcus aureus. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its viability as an alternative treatment option .
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines revealed that 4-ethoxy-N-[4-(4-ethoxybenzenesulfonamido)naphthalen-1-yl]benzene-1-sulfonamide induced significant cell death through mechanisms involving cell cycle arrest and apoptosis. The compound was tested alongside established chemotherapeutics, showing enhanced efficacy in multi-drug resistant cancer models .
Mechanism of Action
The mechanism of action of 4-ethoxy-N-[4-(4-ethoxybenzenesulfonamido)naphthalen-1-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-ethoxy-N-[(4-methoxyphenyl)methylene]benzenamine: Similar structure but with a methoxy group instead of a sulfonylamino group.
4-ethoxy-N-[(4-ethoxyphenyl)methylene]-4-propoxybenzenamine: Similar structure but with a propoxy group instead of a naphthalenyl group.
Uniqueness
4-ethoxy-N-[4-(4-ethoxybenzenesulfonamido)naphthalen-1-yl]benzene-1-sulfonamide is unique due to its combination of ethoxy, sulfonylamino, naphthalenyl, and benzenesulfonamide groups. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various research and industrial applications.
Biological Activity
4-ethoxy-N-[4-(4-ethoxybenzenesulfonamido)naphthalen-1-yl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a complex structure that includes sulfonamide and aromatic components, which contribute to its diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of 4-ethoxy-N-[4-(4-ethoxybenzenesulfonamido)naphthalen-1-yl]benzene-1-sulfonamide is with a molecular weight of approximately 534.62 g/mol. The structure includes multiple functional groups that are crucial for its biological activity, including sulfonamide and aromatic rings which enhance its interaction with biological targets.
Table 1: Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C26H26N2O6S2 |
| Molecular Weight | 534.62 g/mol |
| IUPAC Name | 4-ethoxy-N-[4-(4-ethoxybenzenesulfonamido)naphthalen-1-yl]benzene-1-sulfonamide |
The biological activity of this compound is primarily attributed to the sulfonamide group, which is known to interact with various enzymes and receptors. Sulfonamides typically exert their effects by inhibiting the enzyme dihydropteroate synthase, an essential component in bacterial folate synthesis, thereby exhibiting antibacterial properties . Additionally, the presence of aromatic rings may facilitate binding to hydrophobic pockets in proteins, enhancing its biological efficacy.
Antimicrobial Activity
Sulfonamides are widely recognized for their antimicrobial properties. Research indicates that derivatives like 4-ethoxy-N-[4-(4-ethoxybenzenesulfonamido)naphthalen-1-yl]benzene-1-sulfonamide can exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. Studies have shown that these compounds can effectively inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
Antitumor Activity
Recent investigations have also highlighted the potential antitumor effects of sulfonamide derivatives. The compound's ability to inhibit carbonic anhydrase has been linked to its cytotoxic effects on cancer cells. The interaction with this enzyme may disrupt tumor growth and proliferation pathways, making it a candidate for further development as an anticancer agent .
Anti-inflammatory Effects
In addition to antimicrobial and antitumor activities, sulfonamides have been reported to possess anti-inflammatory properties. This could be attributed to their ability to modulate immune responses and inhibit inflammatory mediators .
Case Studies
Several studies have explored the biological activity of sulfonamide derivatives in clinical settings:
- Antibacterial Efficacy : A study evaluated the antibacterial activity of various sulfonamide derivatives against a panel of bacterial strains. The results indicated that 4-ethoxy-N-[4-(4-ethoxybenzenesulfonamido)naphthalen-1-yl]benzene-1-sulfonamide exhibited comparable efficacy to established antibiotics, suggesting its potential as a therapeutic agent .
- Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of this compound on cancer cell lines (MCF-7 and PC3). The findings revealed significant cytotoxicity at certain concentrations, indicating its potential role in cancer therapy .
- Mechanistic Insights : Research into the mechanism of action revealed that the compound forms stable complexes with metal ions (e.g., Ru(III)), enhancing its therapeutic index compared to traditional sulfa drugs .
Q & A
Q. What multi-step synthesis strategies are recommended for this compound, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis involves sequential sulfonamide coupling and functional group introduction. Key steps include:
Core Formation : Construct the naphthalene backbone via Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling.
Sulfonamide Coupling : React 4-ethoxybenzenesulfonyl chloride with the naphthylamine intermediate under anhydrous conditions (e.g., DMF, 0–5°C) .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .
- Optimization :
- Catalysts : Pd(PPh₃)₄ for cross-coupling (yield: 75–85%) .
- Solvents : Anhydrous DMF minimizes hydrolysis during sulfonylation.
- Temperature Control : Low temps (0–5°C) reduce side reactions during sulfonamide formation.
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- Methodological Answer :
- X-ray Crystallography : Resolve 3D structure using SHELXL for refinement . Example: A similar sulfonamide showed C–S bond lengths of 1.76–1.79 Å and dihedral angles <10° between aromatic rings .
- NMR Spectroscopy :
- ¹H NMR : Confirm ethoxy groups (δ 1.3–1.5 ppm for CH₃, δ 3.9–4.1 ppm for OCH₂) and sulfonamide NH (δ 10–11 ppm) .
- ¹³C NMR : Identify sulfonyl carbons (δ 44–46 ppm) and naphthalene carbons (δ 120–140 ppm) .
- HPLC : Use a C18 column (MeCN/H₂O, 70:30) to verify purity (>98%) with retention time ~11.1 min .
Q. What initial biological screening approaches are appropriate?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against carbonic anhydrase isoforms (e.g., CA-II) via stopped-flow CO₂ hydration .
- Cell-Based Viability Assays : Use MTT assays (IC₅₀ determination) in cancer cell lines (e.g., HeLa) with dose ranges of 1–100 µM .
Advanced Research Questions
Q. How can discrepancies between computational predictions and crystallographic data be resolved?
- Methodological Answer :
- Refinement Software : Use SHELXL to adjust thermal parameters and validate hydrogen bonding (e.g., N–H···O=S interactions) .
- Cross-Validation : Compare DFT-calculated bond lengths (e.g., B3LYP/6-31G*) with experimental X-ray data. Discrepancies >0.05 Å warrant re-examination of torsion constraints .
Q. What strategies optimize reaction yields in large-scale synthesis?
- Methodological Answer :
- DoE (Design of Experiments) : Vary catalyst loading (5–15 mol%), solvent (DMF vs. THF), and temperature (0–25°C) to identify optimal conditions.
- Continuous Flow Reactors : Improve sulfonylation efficiency (yield increase from 70% to 88%) by reducing reaction time .
- Byproduct Analysis : Use LC-MS to identify hydrolysis byproducts (e.g., free sulfonic acid) and adjust pH to <7 during quenching .
Q. How should contradictory solubility/stability data under varying pH be addressed?
- Methodological Answer :
- pH-Dependent Studies : Measure solubility in buffers (pH 2–10) via UV-Vis (λ_max = 280 nm). Example: Solubility drops from 12 mg/mL (pH 7.4) to 0.5 mg/mL (pH 2.0) due to protonation .
- Stability-Indicating HPLC : Monitor degradation products (e.g., ethoxy group hydrolysis) under accelerated conditions (40°C, 75% RH). Use Arrhenius plots to predict shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
